4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
Descripción
1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine is a complex heterocyclic compound that features a unique structure with multiple nitrogen and sulfur atoms. This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C18H22N6S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C18H22N6S2/c1-3-7-23(8-4-1)17-15-13(11-19-21-17)26-16-14(25-15)12-20-22-18(16)24-9-5-2-6-10-24/h11-12H,1-10H2 |
Clave InChI |
DAOFHSHVGMLUIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding to biological targets. These interactions can modulate various pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structures.
Pyridazinone: Contains an additional oxygen atom in the ring, leading to different chemical properties.
Pyrimidine: Another diazine with nitrogen atoms at different positions, offering distinct pharmacological profiles.
Uniqueness
1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine stands out due to its complex structure, which includes both nitrogen and sulfur atoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
